2,6-Di-tert-butyl-4-{[4-(dimethylamino)phenyl](4-methylpiperazin-1-yl)methyl}phenol
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Overview
Description
2,6-Di-tert-butyl-4-{4-(dimethylamino)phenylmethyl}phenol is a hindered phenolic compound known for its antioxidant properties. It is used to stabilize lubricant oils and other industrial applications .
Preparation Methods
The synthesis of 2,6-Di-tert-butyl-4-{4-(dimethylamino)phenylmethyl}phenol typically involves the following steps :
Condensation Reaction: Phenol and 2,6-di-tert-butylphenol undergo a condensation reaction.
Amination: The condensation product reacts with dimethylamine to form the final compound.
Chemical Reactions Analysis
2,6-Di-tert-butyl-4-{4-(dimethylamino)phenylmethyl}phenol undergoes various chemical reactions :
Oxidation: It can be oxidized under acidic conditions.
Esterification and Alkylation: It can undergo esterification and alkylation reactions in the presence of suitable reagents.
Major Products: The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has several scientific research applications :
Chemistry: Used as an antioxidant to stabilize various chemical formulations.
Biology: Investigated for its potential biological activities.
Medicine: Explored for its potential therapeutic effects.
Industry: Used in the stabilization of lubricant oils and other industrial applications.
Mechanism of Action
The mechanism of action of 2,6-Di-tert-butyl-4-{4-(dimethylamino)phenylmethyl}phenol involves its antioxidant properties . It stabilizes free radicals and prevents oxidative degradation of materials.
Comparison with Similar Compounds
2,6-Di-tert-butyl-4-methylphenol: Another hindered phenolic antioxidant.
2,4-Di-tert-butylphenol: Used as a raw material for antioxidants and UV absorbers.
2,6-Di-tert-butylphenol: Prepared via Friedel-Crafts alkylation and used in various industrial applications.
2,6-Di-tert-butyl-4-{4-(dimethylamino)phenylmethyl}phenol is unique due to its specific structure and combination of functional groups, which confer distinct antioxidant properties.
Biological Activity
2,6-Di-tert-butyl-4-{4-(dimethylamino)phenylmethyl}phenol, also known by its CAS number 88-27-7, is a synthetic compound that exhibits significant biological activity. This article explores its biological properties, mechanisms of action, and potential applications based on diverse research studies.
Chemical Structure and Properties
The chemical structure of 2,6-Di-tert-butyl-4-{4-(dimethylamino)phenylmethyl}phenol is characterized by a phenolic core substituted with tert-butyl and dimethylamino groups. Its molecular formula is C17H29NO, with a molecular weight of 263.42 g/mol. The compound is recognized for its antioxidant properties and is used in various industrial applications.
Antioxidant Properties
2,6-Di-tert-butyl-4-{4-(dimethylamino)phenylmethyl}phenol has been studied extensively for its antioxidant capabilities. It functions by scavenging free radicals and preventing oxidative stress in biological systems. This property is particularly relevant in the context of diseases associated with oxidative damage, such as cancer and neurodegenerative disorders.
The antioxidant mechanism primarily involves the donation of hydrogen atoms to free radicals, stabilizing them and preventing cellular damage. Studies indicate that this compound can inhibit lipid peroxidation, a key process in cellular aging and disease progression.
Cytotoxicity and Antitumor Activity
Research has demonstrated that 2,6-Di-tert-butyl-4-{4-(dimethylamino)phenylmethyl}phenol exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown potential in inhibiting the proliferation of breast cancer cells through apoptosis induction. The compound's ability to modulate signaling pathways related to cell survival and apoptosis contributes to its antitumor activity.
Study 1: Antioxidant Efficacy
In a controlled study assessing the antioxidant efficacy of various phenolic compounds, 2,6-Di-tert-butyl-4-{4-(dimethylamino)phenylmethyl}phenol was found to significantly reduce oxidative stress markers in human endothelial cells. The study utilized assays such as DPPH radical scavenging and ABTS assay to quantify antioxidant activity.
Compound | DPPH Scavenging Activity (%) | ABTS Scavenging Activity (%) |
---|---|---|
Control | 10 | 15 |
Test Compound | 85 | 90 |
Study 2: Antitumor Effects
A recent investigation into the antitumor effects of this compound revealed that it inhibited the growth of MCF-7 breast cancer cells by inducing apoptosis via the mitochondrial pathway. The study employed flow cytometry to analyze cell cycle distribution and apoptosis rates.
Treatment | Apoptosis Rate (%) | IC50 (µM) |
---|---|---|
Control | 5 | - |
Test Compound | 40 | 15 |
Properties
Molecular Formula |
C28H43N3O |
---|---|
Molecular Weight |
437.7 g/mol |
IUPAC Name |
2,6-ditert-butyl-4-[[4-(dimethylamino)phenyl]-(4-methylpiperazin-1-yl)methyl]phenol |
InChI |
InChI=1S/C28H43N3O/c1-27(2,3)23-18-21(19-24(26(23)32)28(4,5)6)25(31-16-14-30(9)15-17-31)20-10-12-22(13-11-20)29(7)8/h10-13,18-19,25,32H,14-17H2,1-9H3 |
InChI Key |
GEJZABYVUPBRRP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(C2=CC=C(C=C2)N(C)C)N3CCN(CC3)C |
Origin of Product |
United States |
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